Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis-
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Overview
Description
Pyridine, 2,2’-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis- is a complex organic compound characterized by its unique structure, which includes two pyridine rings connected by a 4,5-dimethoxy-1,2-phenylene group through ethynediyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,2’-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis- typically involves the coupling of pyridine derivatives with a 4,5-dimethoxy-1,2-phenylene precursor. The reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2,2’-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the ethynediyl linkages to ethylene linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include quinone derivatives, ethylene-linked compounds, and various substituted pyridine derivatives .
Scientific Research Applications
Pyridine, 2,2’-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and organic semiconductors.
Mechanism of Action
The mechanism of action of Pyridine, 2,2’-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, which can modulate the activity of biological molecules. The ethynediyl linkages provide rigidity, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 4,4’-[(2,5-dimethoxy-1,4-phenylene)di-2,1-ethenediyl]bis-
- Pyridine, 4,4’-[(2,5-dimethoxy-1,4-phenylene)di-2,1-ethenediyl]bis-
- Pyridine, 4,4’-[(2,5-dimethoxy-1,4-phenylene)di-2,1-ethenediyl]bis-
Uniqueness
Pyridine, 2,2’-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis- is unique due to its specific ethynediyl linkages and the positioning of the methoxy groups on the phenylene ring. These structural features confer distinct electronic properties and reactivity, making it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
403823-41-6 |
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Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[2-[4,5-dimethoxy-2-(2-pyridin-2-ylethynyl)phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C22H16N2O2/c1-25-21-15-17(9-11-19-7-3-5-13-23-19)18(16-22(21)26-2)10-12-20-8-4-6-14-24-20/h3-8,13-16H,1-2H3 |
InChI Key |
MXQXNSHLJWCQOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#CC2=CC=CC=N2)C#CC3=CC=CC=N3)OC |
Origin of Product |
United States |
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